N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a thioacetamide linkage. Its structure includes:
- A thieno[3,2-d]pyrimidinone core with a 4-oxo group.
- A 3-(trifluoromethyl)phenyl substituent at position 3 of the pyrimidinone ring.
- A 2,4-dimethoxyphenyl group attached via the thioacetamide side chain.
This compound is hypothesized to exhibit bioactivity due to structural similarities with kinase inhibitors and antimicrobial agents (e.g., CK1 inhibitors in and antimicrobial thioacetamides in ).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O4S2/c1-32-15-6-7-16(18(11-15)33-2)27-19(30)12-35-22-28-17-8-9-34-20(17)21(31)29(22)14-5-3-4-13(10-14)23(24,25)26/h3-7,10-11H,8-9,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJBYEBFLJOQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological activities based on recent studies.
Chemical Structure
The compound features a complex structure that includes:
- A dimethoxyphenyl group,
- A thieno[3,2-d]pyrimidin core,
- A trifluoromethyl substituent,
- A thioacetamide linkage.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various intermediates. Key steps include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the dimethoxyphenyl and trifluoromethyl groups.
- Final coupling to form the thioacetamide moiety.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Antimicrobial Screening : Compounds derived from thieno[2,3-d]pyrimidines have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that derivatives of thieno[3,2-d]pyrimidines can target specific cancer cell lines. For example:
- Cell Line Studies : Certain analogs have been tested against human tumor cells such as KB and HepG2/A2, showing promising cytotoxic effects . The structure-activity relationships (SAR) suggest that modifications in the side chains can enhance anticancer efficacy.
The proposed mechanisms for the biological activity of this compound may include:
- Inhibition of Enzymatic Targets : Compounds structurally related to thieno[3,2-d]pyrimidines often inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA or inhibit topoisomerase II, disrupting cancer cell replication .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Antimicrobial | Escherichia coli | 20 µg/mL | |
| Anticancer | KB Cell Line | 5 µM | |
| Anticancer | HepG2/A2 Cell Line | 10 µM |
Case Studies
- Study on Antimicrobial Activity : A comparative study involving various thieno[2,3-d]pyrimidine derivatives showed that modifications at the 4-position significantly enhanced activity against S. aureus.
- Anticancer Evaluation : In vitro testing of a series of thieno[3,2-d]pyrimidine derivatives revealed that those with trifluoromethyl substitutions exhibited better potency against multiple cancer cell lines compared to their non-substituted counterparts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Table 1: Key Structural Features and Substituent Variations
Key Observations :
- Trifluoromethyl Groups : The target compound and ZINC2719983 () share a trifluoromethyl group, which enhances lipophilicity and metabolic stability.
- Methoxy Substitutions : The 2,4-dimethoxyphenyl group in the target compound is also seen in Compound 18 (), which is reported as a CK1 inhibitor. Methoxy groups may enhance binding to hydrophobic enzyme pockets.
Key Observations :
- Reaction Time : Room-temperature syntheses () achieve moderate yields (68–74%) but require longer durations (3 h).
- Melting Points : Compounds with rigid cores (e.g., 2c in ) exhibit high melting points (>300°C), likely due to strong intermolecular interactions.
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- Kinase Inhibition : The 2,4-dimethoxyphenyl group in Compound 18 () correlates with CK1 inhibition, suggesting the target compound may share similar activity.
- Antimicrobial Potential: Thioacetamide-linked compounds () show broad-spectrum antimicrobial effects, though substituent choice (e.g., sulfamoyl groups) is critical.
Spectroscopic and Physicochemical Properties
- NMR Trends : In , trifluoromethyl and methoxy groups cause distinct chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm), indicating electronic effects on the core structure.
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability compared to chlorophenyl or methoxybenzyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
